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Compound of Interest

Compound Name:
2-oxo-2,3-dihydro-1H-imidazole-4-

carboxylic acid

Cat. No.: B181231 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical characteristics, synthesis, and

potential applications of 4-carboxy-2-oxo-1,3-dihydroimidazole, a heterocyclic compound of

significant interest in medicinal chemistry and drug development.

Introduction
4-Carboxy-2-oxo-1,3-dihydroimidazole, also known as 2-oxo-2,3-dihydro-1H-imidazole-4-
carboxylic acid, is a valuable building block in organic synthesis.[1] Its rigid core, featuring a

urea moiety integrated into a five-membered ring, and the presence of a carboxylic acid group

make it a versatile precursor for the development of a wide range of bioactive molecules.[1]

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, with

potential applications in treating neurological disorders.[1] Its structure allows for diverse

chemical modifications, enabling the exploration of new pharmacological profiles with

potentially improved efficacy and reduced toxicity.[1]

Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-carboxy-2-oxo-1,3-

dihydroimidazole is essential for its effective use in research and development.
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Property Value Source(s)

Molecular Formula C₄H₄N₂O₃ [2]

Molecular Weight 128.09 g/mol [2]

CAS Number 39828-47-2 [2]

Appearance Light yellow to brown powder [1]

Melting Point 260 °C (with decomposition) [3]

Solubility
Soluble in water, ethanol, and

dimethyl sulfoxide (DMSO).
[3]

XLogP3 -1.1 [2]

Hydrogen Bond Donors 3 [2]

Hydrogen Bond Acceptors 4 [2]

Topological Polar Surface Area 78.4 Å² [2]

Acidity (pKa) 7.25 ± 0.20 (Predicted) [3]

Synonyms: 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, 2-oxo-1,3-dihydroimidazole-

4-carboxylic acid, Glyoxalone-4-carboxylic acid, 2-Hydroxy-1H-imidazole-4-carboxylic acid.[2]

[3]

Synthesis and Purification
While a direct, one-pot synthesis for 4-carboxy-2-oxo-1,3-dihydroimidazole is not extensively

documented in readily available literature, a plausible and effective two-step synthetic route can

be proposed. This pathway involves the initial synthesis of the corresponding ethyl ester,

followed by its hydrolysis to yield the desired carboxylic acid.

Proposed Synthetic Pathway

Diethyl Oxalate + Ethyl Glycinate Ethyl 2-oxo-1,3-dihydroimidazole-4-carboxylate  Cyclocondensation   4-Carboxy-2-oxo-1,3-
dihydroimidazole

  Hydrolysis (Acid or Base)  
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Caption: Proposed two-step synthesis of 4-carboxy-2-oxo-1,3-dihydroimidazole.

Experimental Protocols
Step 1: Synthesis of Ethyl 2-oxo-1,3-dihydroimidazole-4-carboxylate (Intermediate)

This procedure is adapted from general methods for the synthesis of similar heterocyclic

esters.

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve ethyl glycinate hydrochloride in ethanol.

Base Addition: Add a suitable base, such as sodium ethoxide or triethylamine, to neutralize

the hydrochloride and liberate the free ethyl glycinate.

Condensation: To the resulting solution, add an equimolar amount of diethyl oxalate.

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction

should be monitored by Thin Layer Chromatography (TLC).

Work-up: After completion, cool the reaction mixture to room temperature. The product may

precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

Purification: The crude product can be purified by recrystallization from a suitable solvent,

such as ethanol or an ethanol/water mixture, to yield pure ethyl 2-oxo-1,3-dihydroimidazole-

4-carboxylate.

Step 2: Hydrolysis to 4-Carboxy-2-oxo-1,3-dihydroimidazole (Final Product)

This step involves the hydrolysis of the ester to the carboxylic acid.

Reaction Setup: Suspend the ethyl 2-oxo-1,3-dihydroimidazole-4-carboxylate in an aqueous

solution of a strong base (e.g., sodium hydroxide) or a strong acid (e.g., hydrochloric acid).

Heating: Heat the mixture to reflux and stir until the ester is fully hydrolyzed, as indicated by

TLC.
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Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a strong acid

(e.g., concentrated HCl) until the pH is acidic.

Precipitation and Isolation: The desired carboxylic acid should precipitate out of the solution.

Collect the solid product by vacuum filtration.

Purification and Drying: Wash the collected solid with cold water and dry under vacuum to

obtain 4-carboxy-2-oxo-1,3-dihydroimidazole.

Spectroscopic Characterization (Predicted)
Due to the limited availability of published experimental spectra for 4-carboxy-2-oxo-1,3-

dihydroimidazole, the following data is predicted based on the analysis of closely related

structures, such as (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, and general principles of

spectroscopic interpretation for this class of compounds.[4]

¹H NMR Spectroscopy
-CH (imidazole ring): A singlet is expected for the proton at the C5 position of the imidazole

ring.

-NH (imidazole ring): Two broad singlets corresponding to the two N-H protons of the urea

moiety are anticipated. Their chemical shift can be highly dependent on the solvent and

concentration.

-COOH (carboxylic acid): A broad singlet for the acidic proton of the carboxylic acid group,

which is typically downfield.

¹³C NMR Spectroscopy
C=O (urea): A signal in the downfield region, characteristic of a urea carbonyl carbon. Based

on an analog, this could be around 163.5 ppm.[4]

C=O (carboxylic acid): A signal in the downfield region, typical for a carboxylic acid carbonyl

carbon, expected around 175.6 ppm.[4]

C4 (imidazole ring): The carbon atom bearing the carboxylic acid group.
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C5 (imidazole ring): The carbon atom with the single proton attached.

FTIR Spectroscopy
O-H stretch (carboxylic acid): A broad absorption band is expected in the region of 2500-

3300 cm⁻¹.

N-H stretch (imidazole ring): One or two sharp to broad peaks in the region of 3100-3400

cm⁻¹.

C=O stretch (carboxylic acid and urea): Strong absorption bands are anticipated between

1650-1750 cm⁻¹. The urea carbonyl typically appears at a lower wavenumber than the

carboxylic acid carbonyl.

C=C and C-N stretching: Absorptions in the fingerprint region (below 1600 cm⁻¹)

corresponding to the imidazole ring vibrations.

Mass Spectrometry
Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak

corresponding to the molecular weight of the compound (128.09 g/mol ).

Fragmentation Pattern: Common fragmentation pathways may include the loss of water

(H₂O) and carbon dioxide (CO₂) from the carboxylic acid group, as well as cleavage of the

imidazole ring.

Chemical Reactivity and Stability
The chemical reactivity of 4-carboxy-2-oxo-1,3-dihydroimidazole is dictated by the functional

groups present in its structure.

Carboxylic Acid Group: This group can undergo typical reactions such as esterification,

amidation, and reduction. Its presence allows for the covalent attachment of this scaffold to

other molecules, a key feature in its use as a building block in drug discovery.[1]

Urea Moiety: The N-H groups of the urea can be alkylated or acylated under appropriate

conditions.
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Imidazole Ring: The ring itself is relatively stable, but can participate in certain electrophilic

and nucleophilic substitution reactions depending on the reaction conditions.

The stability of imidazolidinone structures has been studied, with some adducts showing a half-

life of approximately 14 days at 37°C, indicating reasonable stability under physiological

conditions.[5] The compound should be stored at 0-8°C to ensure its long-term stability.[1]

Applications in Drug Discovery and Development
4-Carboxy-2-oxo-1,3-dihydroimidazole is a "privileged scaffold" in medicinal chemistry,

meaning it is a molecular framework that is able to provide ligands for more than one type of

receptor or enzyme target.

Intermediate for Pharmaceuticals: It is a key intermediate in the synthesis of a variety of

pharmaceutical compounds, particularly those targeting neurological disorders.[1]

Enzyme Inhibition: Its structural features make it a candidate for designing enzyme inhibitors.

For instance, derivatives of 2-oxo-imidazolidine-4-carboxylic acid have been investigated as

potent inhibitors of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in

osteoarthritis.[6]

Bioisostere: The core structure can act as a bioisostere for other chemical groups in drug

molecules, helping to fine-tune pharmacokinetic and pharmacodynamic properties.

4-Carboxy-2-oxo-
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Caption: Key application areas of 4-carboxy-2-oxo-1,3-dihydroimidazole in research.

Safety and Handling
Based on available safety data, 4-carboxy-2-oxo-1,3-dihydroimidazole should be handled with

care in a laboratory setting.[2]

Hazard Statements:

H302: Harmful if swallowed.[2]

H315: Causes skin irritation.[2]

H319: Causes serious eye irritation.[2]

H335: May cause respiratory irritation.[2]

Precautionary Measures: Standard laboratory safety protocols should be followed, including

the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab

coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion
4-Carboxy-2-oxo-1,3-dihydroimidazole is a heterocyclic compound with significant potential in

synthetic and medicinal chemistry. Its stable core, combined with the reactive carboxylic acid

functionality, makes it an attractive starting material for the synthesis of complex and potentially

therapeutic molecules. While further research is needed to fully elucidate its properties and

applications, this guide provides a solid foundation for researchers and drug development

professionals interested in leveraging this versatile chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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